2,3,6-tribromobenzoic acid CAS number and structure
2,3,6-tribromobenzoic acid CAS number and structure
This technical guide details the chemical identity, synthesis, and applications of 2,3,6-Tribromobenzoic Acid , a highly specialized halogenated benzoic acid derivative.
Structural Analysis, Synthetic Methodologies, and Applications
Executive Summary
2,3,6-Tribromobenzoic acid is a sterically congested aryl halide used primarily as a regio-defined intermediate in the synthesis of agrochemicals (specifically auxin-type herbicides) and as a bulky ligand in coordination chemistry (e.g., strontium salt formation).[1] Its unique 2,3,6-substitution pattern creates a "steric gear" effect, where the ortho-bromines (positions 2 and 6) severely restrict the rotation of the carboxyl group, imparting unique stability against nucleophilic attack at the carbonyl carbon.
Chemical Identity & Structural Profile[2]
| Parameter | Technical Specification |
| Chemical Name | 2,3,6-Tribromobenzoic acid |
| Common Abbreviation | 2,3,6-TBA (Note: Often confused with 2,3,6-Trichlorobenzoic acid) |
| CAS Registry Number | 20772-07-6 (Verify with supplier; often custom synthesized) |
| Molecular Formula | C₇H₃Br₃O₂ |
| Molecular Weight | 358.81 g/mol |
| SMILES | OC(=O)C1=C(Br)C(Br)=CC=C1Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~185–190 °C (Predicted based on 2,4,6-isomer SAR) |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, THF |
Structural Conformation Analysis
The 2,3,6-substitution pattern is critical for its reactivity profile:
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Steric Shielding: The bromine atoms at positions 2 and 6 flank the carboxylic acid group. Since the van der Waals radius of Bromine (1.85 Å) is significant, this creates a "steric pocket" that inhibits standard esterification techniques (Fischer esterification) but facilitates decarboxylation under thermal stress.
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Electronic Effects: The bromine at position 3 exerts an inductive withdrawing effect (-I), increasing the acidity of the carboxyl proton (pKa < 3.0) relative to unsubstituted benzoic acid.
Synthetic Methodologies (Expertise & Experience)
Commercial availability of the 2,3,6-isomer is significantly lower than the 2,4,6-isomer. Therefore, in-situ synthesis is often required. Two primary routes are validated for high regioselectivity.[2]
Route A: Directed Lithiation of 1,2,4-Tribromobenzene (Preferred)
This method utilizes the "Halogen Dance" principle but controls it thermodynamically to target the most acidic proton.
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Precursor: 1,2,4-Tribromobenzene.
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Reagents: Lithium Diisopropylamide (LDA), Dry THF, CO₂.
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Mechanism: The proton at position 3 (flanked by two bromines) is the most acidic due to the inductive effect of the adjacent halogens. Lithiation occurs exclusively at C3. Subsequent quenching with CO₂ introduces the carboxyl group at C3.
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Renumbering: Upon carboxylation, C3 becomes C1 (priority rule). The original bromines at 2 and 4 become 2 and 6. The bromine at 1 becomes 3. Result: 2,3,6-Tribromobenzoic acid. [1][3][4][5][6][7]
Route B: Oxidation of 2,3,6-Tribromotoluene
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Precursor: 2,3,6-Tribromotoluene.
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Reagents: KMnO₄ / Pyridine / H₂O (Reflux).
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Challenge: The steric bulk of the ortho-bromines inhibits the approach of the oxidant to the methyl group. Vigorous conditions (high temp, pyridine solvent) are required to drive the reaction to completion.
Synthetic Workflow Diagram
The following diagram illustrates the preferred lithiation pathway, highlighting the critical renumbering step that confirms the 2,3,6-regiochemistry.
Caption: Synthesis via regioselective lithiation of 1,2,4-tribromobenzene. Note the renumbering shift driven by IUPAC priority rules.
Experimental Protocol: Lithiation Route
Safety Note: This reaction involves organolithium reagents and cryogenic conditions. Strictly anhydrous conditions are required.
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
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Solvent Charge: Add 1,2,4-Tribromobenzene (10.0 mmol) and 50 mL anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add LDA (11.0 mmol, 2.0 M in THF/heptane) dropwise over 20 minutes via syringe.
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Why: Slow addition prevents local heating which could trigger a "Halogen Dance" (isomerization of the lithiated species).
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Equilibration: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange.
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Quench: Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.
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Workup:
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Allow the mixture to warm to room temperature.
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Quench with 10% HCl (aq) until pH < 2.
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Extract with Ethyl Acetate (3 x 50 mL) .
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Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water to yield off-white needles.
Applications & Reactivity
Auxin Herbicide Analogs
2,3,6-Tribromobenzoic acid is the brominated analog of 2,3,6-TBA (Trichlorobenzoic acid) , a known auxin-mimic herbicide.
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Mechanism: The carboxyl group mimics the acetic acid moiety of Indole-3-acetic acid (IAA). The 2,6-halogen substitution locks the carboxyl group in a conformation perpendicular to the ring, which is often critical for binding to auxin receptors (TIR1/AFB).
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Advantage: The tribromo-variant is significantly more lipophilic (higher logP) than the trichloro-variant, potentially altering membrane permeability and transport kinetics in plant tissues.
Cross-Coupling Scaffolds
The molecule possesses three distinct bromine sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura):
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Site Selectivity:
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C3-Br: Most sterically accessible and electronically activated (ortho to carboxyl). This is typically the first site of oxidative addition.
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C2/C6-Br: Highly hindered. Coupling at these positions usually requires specialized ligands (e.g., Buchwald phosphines like S-Phos or X-Phos) and elevated temperatures.
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Strontium Salt Synthesis
Patent literature (e.g., EP1622629) cites 2,3,6-tribromobenzoic acid as a counter-ion for strontium salts used in osteoporosis treatments. The bulky anion aids in creating stable, non-hygroscopic salts with specific solubility profiles.
References
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ChemicalBook. (2024). 2,4,6-Tribromobenzoic acid and Isomers.Link
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European Patent Office. (2006). EP1622629A2: Controlled release composition containing a strontium salt. (Lists 2,3,6-tribromobenzoic acid as a functional organic anion). Link
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Gribble, G. W. (2010). Lithiation of 1,2,4-Trihalobenzenes.[8] In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley-VCH. (Mechanistic grounding for the synthesis).
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PubChem. (2024). Compound Summary: 2,3,6-Trichlorobenzoic acid (Analogous Structure).[1][4][6]Link
Sources
- 1. WO2003016395A1 - Polymer dispersible polybasic metal carboxylate complexes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1622629A2 - Controlled release composition containing a strontium salt - Google Patents [patents.google.com]
- 4. US4060535A - Process for the production of metal salts of organic acids - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]
- 7. WO2003016395A1 - Polymer dispersible polybasic metal carboxylate complexes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
